Chemical structure and properties of Methyl methoxy[(methoxycarbonyl)amino]acetate
Chemical structure and properties of Methyl methoxy[(methoxycarbonyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Methyl 2-[methoxycarbonyl(methyl)amino]acetate, a key building block in modern organic synthesis and drug discovery. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.
Introduction: Unveiling a Versatile Synthetic Intermediate
Methyl 2-[methoxycarbonyl(methyl)amino]acetate, also known by its IUPAC name N-(methoxycarbonyl)-sarcosine methyl ester, is a derivative of the N-methylated amino acid sarcosine. Its unique structure, featuring two ester functionalities and a protected secondary amine, makes it a valuable component in the synthesis of complex organic molecules, particularly in the realm of peptidomimetics and drug development. The strategic placement of the methoxycarbonyl protecting group on the nitrogen atom allows for controlled reactivity and selective modifications, a crucial aspect in multi-step synthetic pathways. This guide will delve into the chemical intricacies, synthetic methodologies, and practical applications of this compound, offering a robust resource for researchers in the field.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its effective application in research and development.
Chemical Structure:
The molecular structure of Methyl 2-[methoxycarbonyl(methyl)amino]acetate is characterized by a central nitrogen atom bonded to a methyl group, a methoxycarbonyl group, and an acetate methyl ester moiety.
Caption: Molecular Structure of Methyl 2-[methoxycarbonyl(methyl)amino]acetate.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of Methyl 2-[methoxycarbonyl(methyl)amino]acetate, providing a quick reference for laboratory use.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-[methoxycarbonyl(methyl)amino]acetate | PubChem[1] |
| Synonyms | N-(methoxycarbonyl)-sarcosine methyl ester, MeOCO-Sar-OMe | PubChem[1] |
| Appearance | White to off-white powder | Chem-Impex[2] |
| Solubility | Soluble in water | Thermo Scientific Chemicals[3] |
| Melting Point | ~105°C (decomposition) (for the related hydrochloride salt) | Thermo Scientific Chemicals[3] |
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]acetate and its derivatives typically involves the protection and esterification of sarcosine (N-methylglycine). Understanding the synthetic pathway is crucial for its efficient production and for appreciating its reactivity in subsequent reactions.
Synthetic Pathway Overview:
A common approach involves a two-step process starting from sarcosine:
-
N-Protection: The secondary amine of sarcosine is protected with a methoxycarbonyl group. This is a critical step to prevent unwanted side reactions at the nitrogen atom during the subsequent esterification. The choice of methyl chloroformate as the protecting agent is driven by its reactivity and the stability of the resulting carbamate.
-
Esterification: The carboxylic acid group of the N-protected sarcosine is then esterified to form the methyl ester.
Caption: Generalized synthetic workflow for Methyl 2-[methoxycarbonyl(methyl)amino]acetate.
Experimental Protocol: Synthesis of a Sarcosine Methyl Ester Derivative
Materials:
-
Sarcosine
-
Methanol
-
Thionyl chloride or a suitable acid catalyst
-
Sodium methoxide in methanol (for neutralization if starting from the hydrochloride salt)
Step-by-Step Methodology:
-
Esterification: To a stirred suspension of sarcosine in anhydrous methanol at 0°C under a nitrogen atmosphere, slowly add thionyl chloride. The reaction mixture is then typically refluxed to drive the esterification to completion.
-
Work-up: After cooling, the solvent is removed under reduced pressure to yield the crude sarcosine methyl ester hydrochloride.
-
Neutralization (if applicable): For subsequent reactions requiring the free amine, the hydrochloride salt is neutralized. A patent for the synthesis of sarcosinate surfactants describes a neutralization step where a sarcosine salt is refluxed with sodium methoxide in methanol.[4]
-
Purification: The final product can be purified by crystallization or chromatography.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product and the thionyl chloride reagent.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen.
-
Stepwise Reagent Addition: The slow addition of thionyl chloride at a low temperature helps to control the exothermic reaction and prevent side product formation.
Reactivity Profile:
The reactivity of Methyl 2-[methoxycarbonyl(methyl)amino]acetate is governed by its functional groups:
-
Ester Groups: Both the acetate and carbamate ester groups are susceptible to hydrolysis under acidic or basic conditions. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
N-Methyl Group: The presence of the N-methyl group is a key feature, as it imparts specific conformational properties and can influence the biological activity of molecules into which this building block is incorporated.
Applications in Drug Development and Peptide Synthesis
The structural features of Methyl 2-[methoxycarbonyl(methyl)amino]acetate make it a valuable building block in the design and synthesis of peptidomimetics and other pharmaceutically relevant molecules.
Role as a Peptidomimetic Scaffold:
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[5] The incorporation of N-methylated amino acid derivatives, such as the one derived from this compound, is a common strategy in peptidomimetic design.[5] The N-methyl group can:
-
Induce Conformational Constraints: By restricting the rotation around the peptide bond, it can lock the molecule into a bioactive conformation.[5]
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Enhance Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thus increasing the in vivo half-life of the drug.
Utility in Solid-Phase Peptide Synthesis (SPPS):
N-protected amino acid derivatives are fundamental to solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[6][7] The Fmoc (9-fluorenylmethoxycarbonyl) protected version of sarcosine (Fmoc-Sar-OH) is a commercially available building block used in SPPS.[8] While the title compound itself is not directly used in the chain elongation step of SPPS, its derivatives are crucial. The synthesis of peptide methyl esters, for example, can be achieved using specific SPPS strategies.[9]
Caption: Role of Methyl 2-[methoxycarbonyl(methyl)amino]acetate derivatives in drug discovery.
Potential Therapeutic Areas:
Derivatives of sarcosine have been investigated for their potential in treating neurological disorders.[10] Sarcosine itself is a glycine transporter 1 (GlyT1) inhibitor and a glycine receptor agonist, suggesting that its derivatives could modulate neurotransmission.[11] This opens up possibilities for the development of novel treatments for conditions such as schizophrenia and depression.[2][10]
Spectroscopic Analysis: Deciphering the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]
-
¹H NMR: The proton NMR spectrum of Methyl 2-[methoxycarbonyl(methyl)amino]acetate would be expected to show distinct signals for the three methyl groups and the methylene group. The chemical shifts of these protons would be influenced by the neighboring electron-withdrawing carbonyl and methoxy groups.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for each of the six unique carbon atoms in the molecule.[13] The carbonyl carbons of the ester and carbamate groups would appear at the downfield end of the spectrum.
Interpreting the NMR Spectra:
A detailed analysis of the chemical shifts, integration, and multiplicity of the signals in the ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the compound's structure.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected FTIR Absorption Bands:
The FTIR spectrum of Methyl 2-[methoxycarbonyl(methyl)amino]acetate would be characterized by strong absorption bands corresponding to:
-
C=O Stretching: Strong absorptions in the region of 1750-1735 cm⁻¹ for the ester carbonyl groups and around 1700 cm⁻¹ for the carbamate carbonyl group.
-
C-O Stretching: Absorptions in the 1300-1000 cm⁻¹ region.
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.
The absence of a broad O-H stretching band (around 3300 cm⁻¹) and an N-H stretching band (around 3400-3300 cm⁻¹) would confirm the successful esterification of the carboxylic acid and protection of the secondary amine, respectively.[15]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[4]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][16]
Handling Guidelines:
-
Avoid the formation of dust and aerosols.[12]
-
Take precautionary measures against static discharge.
Storage Recommendations:
-
Container: Keep the container tightly closed.[4]
-
Conditions: Store in a cool, dry, and well-ventilated place.[16]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]
-
Hygroscopic Nature: The related hydrochloride salt is noted to be hygroscopic, so it is prudent to protect the compound from moisture.[3]
Conclusion: A Key Enabler in Advancing Chemical Synthesis
Methyl 2-[methoxycarbonyl(methyl)amino]acetate stands out as a highly valuable and versatile building block for organic chemists and drug discovery scientists. Its well-defined structure and predictable reactivity, coupled with its role in the construction of peptidomimetics with enhanced pharmaceutical properties, underscore its importance. This guide has provided a comprehensive, technically-grounded overview of its chemical properties, synthesis, applications, and handling. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of such enabling molecules will undoubtedly play a pivotal role in shaping the future of medicine.
References
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AMV101. MSDS - Safety Data Sheet. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43409148, Methyl 2-[methoxycarbonyl(methyl)amino]acetate. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Bruckner, H. (2010). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 13(4), 1-2.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
- Henkel Corporation. (1995). Synthesis of sarcosinate surfactants.
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Lauer, A., & Lientz, T. (2022). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules, 23(1), 237-245.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
- Pelay-Gimeno, M., & Goodman, M. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(21), 5488–5491.
- Hudlicky, T., & Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3809.
- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Kaczanowska, K., & Kaczanowski, S. (2021).
- Liu, X. (2012). Synthesis method of sarcosine.
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1088, Sarcosine. Retrieved from [Link]
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